molecular formula C12H11FN2OS B2960584 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one CAS No. 898445-40-4

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

Cat. No. B2960584
CAS RN: 898445-40-4
M. Wt: 250.29
InChI Key: CFKLQFRUEYMNTH-UHFFFAOYSA-N
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Description

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations. In

Scientific Research Applications

Anticancer Activity

Compounds related to 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one have been investigated for their anticancer properties. For example, fluoro-substituted benzopyran derivatives, which share structural similarities with the compound , have shown significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

HIV Integrase Inhibition

Another study on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which are structurally related to this compound, found these compounds to be potent inhibitors of the HIV-integrase-catalyzed strand transfer process. This suggests potential applications in the treatment of AIDS (Pace et al., 2007).

Antimicrobial and Antitumor Agents

Derivatives of pyrimidine thione, similar to the compound of interest, have been shown to possess potent inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential as antitumor agents and for treating infections caused by these pathogens (Robson et al., 1997).

Antibacterial Agents

Research into 2,4-diamino-5-benzylpyrimidines and analogs, which are structurally related to this compound, has explored their use as antibacterial agents. This underscores the compound's potential in developing new antibacterial treatments (Rauckman & Roth, 1980).

Antimicrobial Activities from Thiopyrimidine and Thiazolopyrimidines

Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from reactions involving structurally related compounds have demonstrated antimicrobial activities. These findings point towards potential applications in combating microbial infections (Hawas et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves the reaction of 3-fluorobenzyl mercaptan with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzyl mercaptan in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain the desired compound." ] }

CAS RN

898445-40-4

Molecular Formula

C12H11FN2OS

Molecular Weight

250.29

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

CFKLQFRUEYMNTH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F

solubility

not available

Origin of Product

United States

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